1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Overview
Description
“1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), representing the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .
Molecular Structure Analysis
The molecular formula of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is C6H5N3 . It has a molecular weight of 119.12 g/mol . The IUPAC name is 1H-pyrazolo[4,3-c]pyridine .
Chemical Reactions Analysis
The chemical reactions of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives are diverse and complex. They are associated with the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 119.048347172 g/mol, and its monoisotopic mass is also 119.048347172 g/mol .
Scientific Research Applications
Kinase-Focused Library Development
1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives have shown potential as scaffolds in drug discovery, particularly in the development of a kinase-focused library. Their structure, with a unique arrangement of hydrogen bond donor and acceptor groups, is suitable for ATP competitive binding to kinase enzymes. This has led to the exploration of efficient synthesis routes for these compounds, yielding diverse libraries for screening against various cancer drug targets (Smyth et al., 2010).
Biomedical Applications
Pyrazolo[4,3-c]pyridines, including 1H-pyrazolo[4,3-c]pyridin-4(5H)-one, have been noted for their biomedical applications. With diverse substituents and synthetic methods, these compounds have been extensively studied for various biomedical purposes, underlining their versatility in this field (Donaire-Arias et al., 2022).
Antileishmanial Activity
Some derivatives of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been synthesized and evaluated for antileishmanial activity against Leishmania amazonensis. Certain compounds in this series have demonstrated significant activity, highlighting their potential in treating parasitic infections (Medeiros et al., 2017).
Cyclin-Dependent Kinase Inhibition
1H-Pyrazolo[4,3-c]pyridin-4(5H)-one has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Its efficacy in inhibiting CDK1/CDK2 and inducing apoptosis in cancer cells underscores its potential in cancer therapy (Misra et al., 2003).
Materials Science Applications
Derivatives of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one have been used in materials science, particularly in the fabrication of devices exhibiting photovoltaic properties. Their thermal stability and electronic properties make them suitable for such applications (El-Menyawy et al., 2019).
Antimicrobial Properties
Certain 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents (Elgemeie et al., 2017).
properties
IUPAC Name |
1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWENTSLBISOJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrazolo[4,3-c]pyridin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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